molecular formula C7H6BrNO2S B11987110 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate

6-Bromo-1,3-benzothiazol-2(3H)-one hydrate

Cat. No.: B11987110
M. Wt: 248.10 g/mol
InChI Key: QHQQPHLRODAVGK-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzothiazol-2(3H)-one hydrate is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a hydrate form, which indicates the presence of water molecules in its crystalline structure. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate typically involves the bromination of 1,3-benzothiazol-2(3H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzothiazol-2(3H)-one hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced benzothiazole derivatives.

Scientific Research Applications

6-Bromo-1,3-benzothiazol-2(3H)-one hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,3-benzothiazol-2(3H)-one
  • 6-Fluoro-1,3-benzothiazol-2(3H)-one
  • 6-Iodo-1,3-benzothiazol-2(3H)-one

Uniqueness

6-Bromo-1,3-benzothiazol-2(3H)-one hydrate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity and potency in various applications. The hydrate form also influences its solubility and stability, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

6-bromo-3H-1,3-benzothiazol-2-one;hydrate

InChI

InChI=1S/C7H4BrNOS.H2O/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);1H2

InChI Key

QHQQPHLRODAVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2.O

Origin of Product

United States

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